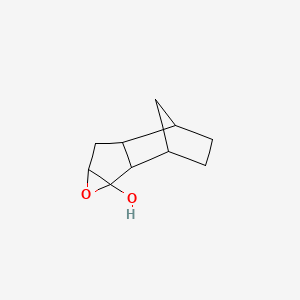![molecular formula C9H15NO2 B11913713 1-Azaspiro[4.4]nonane-2-carboxylic acid CAS No. 96798-47-9](/img/structure/B11913713.png)
1-Azaspiro[4.4]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[44]nonane-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₅NO₂ It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.4]nonane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of radical chemistry, where free radicals are used to form the spirocyclic structure. For example, the stannyl radical-promoted reaction of certain uracil derivatives can yield 1-oxa-6-azaspiro[4.4]nonane bicyclic nucleosides .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[4.4]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the spirocyclic structure .
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[4.4]nonane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[4.4]nonane: Another spirocyclic compound with similar structural features.
1-Azaspiro[4.4]nonane-3-one: A derivative with a ketone group instead of a carboxylic acid.
Uniqueness: 1-Azaspiro[4.4]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group.
Eigenschaften
CAS-Nummer |
96798-47-9 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-azaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-3-6-9(10-7)4-1-2-5-9/h7,10H,1-6H2,(H,11,12) |
InChI-Schlüssel |
ZXMYUPJTDAGGFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)
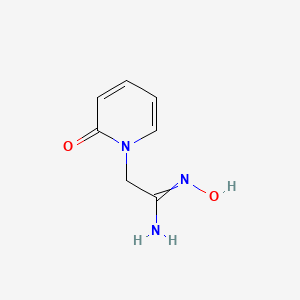

![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
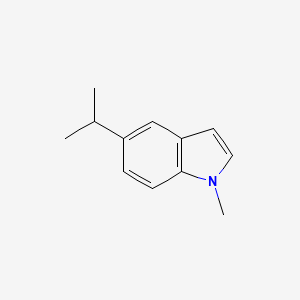
![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
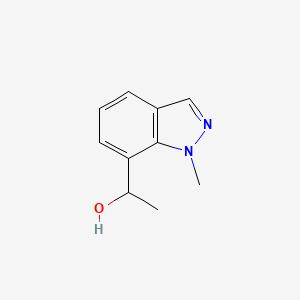

![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


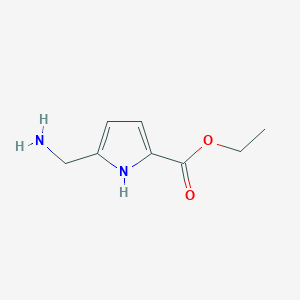
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
